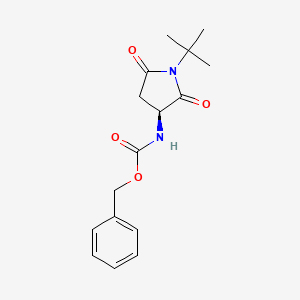
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is a complex organic compound that features a benzyl group, a tert-butyl group, and a dioxopyrrolidinylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate typically involves the reaction of benzyl chloroformate with (S)-tert-butyl-2,5-dioxopyrrolidin-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, such as the formation of benzyl ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hydroxyl derivatives of the dioxopyrrolidinyl moiety.
Substitution: Benzyl ethers, benzyl esters.
科学研究应用
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Benzyl chloroformate: Used in the synthesis of carbamates and other derivatives.
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
2,5-Dioxopyrrolidin-3-yl derivatives: Compounds with similar dioxopyrrolidinyl moieties used in various chemical and biological applications.
Uniqueness
Benzyl (S)-1-tert-butyl-2,5-dioxopyrrolidin-3-ylcarbamate is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both benzyl and tert-butyl groups, along with the dioxopyrrolidinyl moiety, allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC 名称 |
benzyl N-[(3S)-1-tert-butyl-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |
InChI 键 |
UWPZLUAYYYZRAG-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)N1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















